molecular formula C11H18N4O B1482064 (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098118-15-9

(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Número de catálogo: B1482064
Número CAS: 2098118-15-9
Peso molecular: 222.29 g/mol
Clave InChI: RNUIDFJINFHIQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-((1-(Cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C11H18N4O and a structure that incorporates both an azetidine ring and a 1,2,3-triazole moiety, this molecule serves as a valuable building block for the synthesis of more complex bioactive agents . Compounds featuring azetidine and triazole rings are frequently investigated as key scaffolds in pharmaceutical research. For instance, azetidin-3-ylmethanol derivatives have been identified and patented as modulators of the CCR6 receptor, a target relevant to inflammatory and autoimmune diseases, as well as oncology . Similarly, triazole-containing compounds are actively researched for their potential as T-type calcium channel blockers, which are targeted for the treatment of various neurological conditions, including pain and epilepsy . The specific molecular architecture of (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, particularly the presence of the hydroxymethyl group on the triazole ring, makes it a versatile intermediate for further chemical modification through conjugation and linker attachment . This characteristic is crucial for researchers developing novel therapeutic candidates, especially in the fields of kinase inhibition and targeted cancer therapies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

[1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7,9-10,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUIDFJINFHIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS number 2098118-15-9, is a synthetic organic compound with a molecular formula of C11_{11}H18_{18}N4_4O and a molecular weight of 222.29 g/mol. This compound has gained attention in pharmacological research due to its potential biological activities.

Chemical Structure

The structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropylmethyl group and azetidine moiety contributes to its unique properties.

Biological Activity

Research indicates that compounds containing triazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol have been explored in various studies:

Antimicrobial Activity

Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study on related triazole compounds indicated strong inhibitory effects against Staphylococcus aureus and Candida albicans . The specific activity of this compound against these pathogens remains to be fully characterized.

Case Studies

Several case studies have evaluated the pharmacological potential of related compounds:

  • Histone Methyltransferase Inhibition : A related compound was shown to inhibit histone methyltransferases, leading to altered gene expression profiles in cancer cells . This suggests that (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may have similar effects.
  • Neuroprotective Effects : Research on triazole derivatives has highlighted neuroprotective effects in models of neurodegenerative diseases. The modulation of cholinergic signaling pathways has been observed . Further studies are needed to confirm such effects for this specific compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeReference
Triazole AAntimicrobialStaphylococcus aureus
Triazole BAnticancerVarious Cancer Cell Lines
Triazole CNeuroprotectiveNeuronal Cells

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural features position it as a candidate for drug development. The triazole ring is known for its bioactivity, particularly in antifungal and antibacterial agents. Research indicates that triazole derivatives can inhibit enzymes critical for pathogen survival, making this compound a potential lead for new antimicrobial agents .

Anticancer Research

Preliminary studies have suggested that compounds containing triazole and azetidine structures may exhibit anticancer properties. The ability of these compounds to interact with biological targets involved in cancer cell proliferation and apoptosis is currently under investigation. For instance, modifications of triazole derivatives have shown promise in inhibiting cancer cell lines in vitro .

Neurological Applications

Given the azetidine moiety's association with neuropharmacology, there is potential for this compound to influence neurological pathways. Research into similar compounds has indicated their efficacy as anxiolytics and antidepressants. Investigations into the modulation of neurotransmitter systems could reveal therapeutic uses for this compound in treating mood disorders .

Case Study 1: Antimicrobial Activity

A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against several bacterial strains. The specific derivative related to this compound showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on triazole-containing compounds have reported effects on cancer cell viability. For example, a derivative similar to (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol was tested against breast cancer cell lines, showing a dose-dependent decrease in cell proliferation . This indicates the need for further exploration into its mechanism of action and therapeutic potential.

Comparación Con Compuestos Similares

Key Observations:

  • Azetidine vs.
  • Cyclopropyl vs. Diphenylmethyl : The cyclopropyl group in the target compound balances lipophilicity and steric bulk more effectively than the diphenylmethyl group in the analogue from , which may reduce membrane permeability due to excessive hydrophobicity .

Pharmacological Activity

  • Antitumor Activity: Triazole-thiadiazole hybrids (e.g., compound 9b from ) show potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) and breast carcinoma (MCF-7, IC₅₀ = 3.4 µM) . The target compound’s azetidine and cyclopropyl groups may modulate similar pathways, though empirical validation is required.

Métodos De Preparación

General Synthetic Strategy

The synthesis of the target compound typically follows these key stages:

Preparation of Azetidin-3-ylmethyl Intermediate

The azetidine scaffold with a cyclopropylmethyl substituent at nitrogen is prepared by:

Example procedure (adapted from related azetidine derivatives synthesis):

Step Reagents/Conditions Outcome
N-alkylation Azetidine + cyclopropylmethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile) N-(cyclopropylmethyl)azetidine
3-position activation Conversion to mesylate using methanesulfonyl chloride and base 3-mesylate azetidine intermediate

Synthesis of 1H-1,2,3-Triazol-4-ylmethanol Fragment

The triazole ring bearing a hydroxymethyl substituent at the 4-position can be prepared via:

A relevant preparation method for triazole derivatives involves:

Step Reagents/Conditions Outcome
Formation of 1-methyl-1H-1,2,4-triazole derivatives Reaction of 1,2,4-triazole with chloromethane under basic reflux conditions 1-methyl-1,2,4-triazole intermediate
Lithiation and carboxylation Treatment with n-butyllithium or LDA, followed by CO2 introduction Triazole-3-carboxylic acid derivatives
Reduction or substitution Conversion to hydroxymethyl substituent 1,2,3-triazol-4-ylmethanol

Although the example in focuses on 1,2,4-triazoles, analogous lithiation and functionalization strategies are applicable to 1,2,3-triazole systems.

Coupling of Azetidinyl and Triazolyl Units

The key step is linking the azetidine and triazole fragments through a methylene bridge at the 3-position of azetidine and the 4-position of the triazole:

  • Nucleophilic substitution or reductive amination : The azetidin-3-ylmethyl intermediate bearing a leaving group (e.g., mesylate) reacts with a triazolylmethanol or its precursor under conditions favoring the formation of a stable C–N or C–C bond.
  • Use of protecting groups : Protecting groups on the azetidine nitrogen or triazole ring may be employed to avoid side reactions during coupling.

Representative Preparation Method Summary

Step No. Reaction Type Key Reagents/Conditions Notes
1 N-alkylation of azetidine Azetidine + cyclopropylmethyl bromide, base Introduces cyclopropylmethyl substituent
2 Activation of 3-position Methanesulfonyl chloride, base Prepares leaving group for coupling
3 Triazole ring formation Azide + alkyne (click chemistry) or lithiation-carboxylation Forms 1,2,3-triazole with functional group handle
4 Coupling Nucleophilic substitution or reductive amination Links azetidine and triazole fragments
5 Hydroxymethyl installation Reduction or substitution at triazole 4-position Final functionalization to methanol

Research Findings and Optimization Notes

  • Reflux and temperature control : Reactions involving azetidine mesylates require careful temperature control (e.g., below 60°C under reduced pressure) to avoid decomposition.
  • Use of bases and solvents : Potassium hydroxide and ethanol are effective for initial alkylation steps; tetrahydrofuran and TMEDA facilitate lithiation and carboxylation steps of triazole derivatives.
  • Yield and purity : Recrystallization from isopropyl alcohol or similar solvents improves product purity; yields around 79% have been reported for related azetidine derivatives.
  • Avoidance of side reactions : Protecting groups and selective lithiation help minimize side reactions during multi-step synthesis.

Data Table: Comparative Preparation Conditions for Key Steps

Step Compound Type Reagents Solvent Temperature Yield Reference
N-alkylation Azetidine N-substitution Cyclopropylmethyl bromide, K2CO3 Acetonitrile Room temp to reflux ~75-80%
3-Position activation Mesylation Methanesulfonyl chloride, base Dichloromethane 0-25°C High
Triazole lithiation 1-methyl-1,2,3-triazole n-Butyllithium, LDA THF, TMEDA -78°C to 0°C Moderate to high
Carboxylation Triazole-3-carboxylic acid formation CO2 gas THF -78°C Moderate
Coupling Azetidine-triazole linkage Nucleophilic substitution Various 20-70°C 70-80% ,

Q & A

Q. What are optimized synthetic protocols for (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol using copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer: The synthesis involves a two-step process: (i) Azetidine functionalization: React 1-(cyclopropylmethyl)azetidin-3-ylmethyl derivatives with propargyl alcohol under CuAAC conditions (CuI catalyst, THF/H₂O solvent, 60°C, 12–24 hours) to form the triazole core . (ii) Post-cycloaddition modification: Optimize reaction parameters (e.g., 10 mol% CuI, 1:1.2 azide-to-alkyne ratio) to achieve >90% yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol . Key Parameters:
  • Temperature: 60–80°C
  • Solvent system: THF/H₂O or DMF for polar intermediates .
  • Catalyst loading: 5–10 mol% CuI for regioselective 1,4-triazole formation .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • NMR: Assign peaks using 1H^1H-, 13C^{13}C-, and 1H^1H-15N^{15}N-HSQC to confirm triazole regiochemistry and azetidine substitution .
  • XRD: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between methanol -OH and triazole N atoms) .
  • FTIR: Validate hydroxyl (3300–3500 cm1^{-1}) and triazole (1600–1450 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can conflicting data on reaction yields for CuAAC-derived triazoles be resolved?

  • Methodological Answer: Conflicting yields often arise from solvent polarity, azide steric hindrance, or competing side reactions. Address this by: (i) Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent, catalyst) . (ii) Mechanistic studies: Monitor reaction progress via 1H^1H-NMR or LC-MS to identify intermediates (e.g., copper acetylides) . (iii) Computational validation: Apply DFT to model transition states and predict regioselectivity under varying conditions .

Q. What computational strategies are effective for predicting the compound’s electronic properties and binding affinity?

  • Methodological Answer:
  • DFT studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps for reactivity prediction .
  • Molecular docking: Screen against biological targets (e.g., enzymes with triazole-binding pockets) using AutoDock Vina, focusing on hydrogen-bond interactions with the methanol -OH group .
  • MD simulations: Assess stability in aqueous solutions (AMBER force field) to evaluate solubility and aggregation tendencies .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

  • Methodological Answer:
  • High-resolution XRD: Collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL to model H-bond distances (e.g., O-H···N < 2.2 Å) .
  • Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) using CrystalExplorer .
  • Cross-validate with IR/Raman: Correlate O-H stretching frequencies with XRD-derived bond lengths .

Q. What strategies mitigate instability of the methanol moiety during biological assays?

  • Methodological Answer:
  • Protection/deprotection: Temporarily protect the -OH group as a tert-butyldimethylsilyl (TBS) ether during synthesis, then cleave with TBAF post-purification .
  • Formulation optimization: Use lyophilization with cryoprotectants (trehalose/sucrose) for aqueous stability .
  • Real-time monitoring: Employ LC-MS with electrospray ionization (ESI) to detect degradation products (e.g., oxidation to carboxylic acid) .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity data in triazole-based analogs?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Synthesize analogs with systematic substitutions (e.g., cyclopropylmethyl vs. benzyl groups) and test in parallel .
  • Assay standardization: Use positive controls (e.g., known triazole inhibitors) and normalize data to cell viability (MTT assay) .
  • Meta-analysis: Compare datasets across literature using tools like RevMan to identify outliers or assay-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.